REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+]>C1COCC1.CO.O>[CH2:11]([C:6]1([C:4]([OH:5])=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3|
|
Name
|
1-benzylcyclopentane carboxylic acid ethyl ester
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCCC1)CC1=CC=CC=C1
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 days at room temperature and at 40° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.34 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |